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Compound of Interest

Compound Name: Neuraminidase-IN-14

Cat. No.: B15567408 Get Quote

Disclaimer: Information specifically pertaining to "Neuraminidase-IN-14" was not found in the

available public domain search results. This guide provides a comprehensive overview of the

structural analysis of influenza neuraminidase and its inhibitors, drawing on established

principles and publicly available data for well-characterized compounds.

Introduction
Influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release

of progeny virions from infected host cells, thereby promoting the spread of infection.[1][2][3] Its

essential role in the viral life cycle makes it a prime target for antiviral drug development.[2][4]

Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that bind to the active site of NA,

preventing it from cleaving sialic acid residues on the host cell surface and thus halting the

release of new virus particles. This guide delves into the structural analysis of neuraminidase

and its interaction with inhibitors, providing insights for researchers, scientists, and drug

development professionals.

Mechanism of Action of Neuraminidase Inhibitors
The fundamental mechanism of NAIs involves competitive inhibition of the neuraminidase

enzyme. The influenza virus hemagglutinin (HA) protein binds to sialic acid receptors on the

host cell surface to initiate infection. After viral replication, newly formed virions bud from the

host cell membrane but remain tethered by HA binding to sialic acid. Neuraminidase cleaves

these terminal sialic acid residues, releasing the new virions to infect other cells.
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NAIs are designed as analogues of sialic acid and bind with high affinity to the conserved

active site of the neuraminidase enzyme. This binding blocks the enzyme's catalytic activity,

preventing the cleavage of sialic acid. As a result, progeny virions aggregate at the cell surface

and cannot be released, effectively halting the spread of the infection.
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Figure 1: Mechanism of Action of Neuraminidase Inhibitors.
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Structural Analysis of Neuraminidase and Inhibitor
Binding
The three-dimensional structure of influenza neuraminidase has been extensively studied,

primarily through X-ray crystallography. The enzyme exists as a tetramer on the viral surface,

with each monomer comprising a globular head containing the active site, a thin stalk, and a

transmembrane domain. The active site is a highly conserved cavity, making it an attractive

target for broad-spectrum antiviral drugs.

High-resolution crystal structures of neuraminidase in complex with inhibitors like zanamivir and

oseltamivir have elucidated the key interactions responsible for their potent inhibitory activity.

These inhibitors typically possess a carboxylate group that mimics the sialic acid pyranose ring

and forms salt bridges with conserved arginine residues (Arg118, Arg292, and Arg371) in the

active site. Other functional groups on the inhibitors engage in hydrogen bonding and van der

Waals interactions with other conserved residues, such as Glu119, Asp151, Arg152, Trp178,

Ser179, Arg224, Glu227, Glu276, and Tyr406.

A notable feature of the neuraminidase active site is the "150-loop" (residues 147-151), which

can adopt different conformations. The flexibility of this loop can influence inhibitor binding and

is a key area of investigation for the design of new inhibitors that are less susceptible to

resistance.

Quantitative Data for Neuraminidase Inhibitors
The efficacy of neuraminidase inhibitors is quantified by various parameters, most commonly

the half-maximal inhibitory concentration (IC50). This value represents the concentration of the

inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. The following table

summarizes publicly available IC50 values for some well-known neuraminidase inhibitors

against different influenza strains.
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Inhibitor
Influenza A
(N1) IC50 (µM)

Influenza A
(N2) IC50 (µM)

Influenza B
IC50 (µM)

Reference

Zanamivir ~0.001 - 0.004 ~0.001 - 0.003 ~0.002 - 0.009 Generic Data

Oseltamivir ~0.001 - 0.003 ~0.001 - 0.008 ~0.004 - 0.03 Generic Data

Peramivir ~0.0002 - 0.001 ~0.0003 - 0.001 ~0.0004 - 0.002 Generic Data

Laninamivir ~0.001 - 0.005 ~0.001 - 0.004 ~0.002 - 0.01 Generic Data

Note: IC50 values can vary depending on the specific viral strain and the assay conditions

used.

Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)

This assay is widely used to determine the IC50 of potential neuraminidase inhibitors. It relies

on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-

methylumbelliferone (4-MU), which can be quantified.

Materials:

Neuraminidase inhibitor compound

Influenza virus stock or recombinant neuraminidase

MUNANA substrate

Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

Stop solution (e.g., 0.1 M glycine-NaOH, pH 10.7)

96-well black microplates

Fluorometer
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Procedure:

Serial Dilution of Inhibitor: Prepare a series of dilutions of the test compound in the assay

buffer.

Enzyme Preparation: Dilute the virus stock or recombinant neuraminidase in the assay buffer

to a concentration that gives a linear reaction rate over the desired time course.

Reaction Setup:

Add a fixed volume of the diluted enzyme to each well of a 96-well plate.

Add the serially diluted inhibitor to the respective wells.

Include control wells with enzyme and buffer only (no inhibitor) and blank wells with buffer

only.

Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor

to bind to the enzyme.

Substrate Addition: Add a fixed volume of the MUNANA substrate to all wells to initiate the

reaction.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

Stopping the Reaction: Add the stop solution to all wells to terminate the enzymatic reaction.

Fluorescence Measurement: Read the fluorescence intensity in each well using a

fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450

nm.

Data Analysis:

Subtract the background fluorescence (blank wells) from all readings.

Calculate the percentage of inhibition for each inhibitor concentration relative to the

uninhibited control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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